Cytotoxic Potency in BRAF V600E-Mutant Melanoma: ITF2357 vs. SAHA (Vorinostat) Direct Comparison
In a direct head-to-head comparison, ITF2357 (Givinostat) demonstrated significantly greater cytotoxic potency than SAHA (Vorinostat) in two BRAF V600E-mutated melanoma cell lines. In SK-MEL-28 cells, the IC50 of ITF2357 was 4.2 μM versus 26.9 μM for SAHA, representing a 6.4-fold potency advantage. In A375 cells, the IC50 of ITF2357 was 1.7 μM versus 9.2 μM for SAHA, representing a 5.4-fold greater potency [1]. ITF2357 also more effectively suppressed oncogenic BRAF protein expression and downstream phospho-ERK1/2 levels compared to SAHA [1]. This direct comparative dataset provides quantitative justification for selecting ITF2357 over SAHA in experimental settings where BRAF-mutant melanoma models are employed.
| Evidence Dimension | Cytotoxic potency (IC50) in BRAF V600E-mutant melanoma cell lines |
|---|---|
| Target Compound Data | ITF2357 IC50: 4.2 μM (SK-MEL-28); 1.7 μM (A375) |
| Comparator Or Baseline | SAHA (Vorinostat) IC50: 26.9 μM (SK-MEL-28); 9.2 μM (A375) |
| Quantified Difference | ITF2357 6.4-fold more potent in SK-MEL-28; 5.4-fold more potent in A375 |
| Conditions | Cell viability assay; SK-MEL-28 and A375 BRAF V600E-mutated human melanoma cell lines; dose-response analysis |
Why This Matters
For researchers studying BRAF-mutant melanoma, ITF2357 achieves effective target modulation at substantially lower concentrations than SAHA, potentially enabling a wider therapeutic window and reduced off-target effects in preclinical models.
- [1] Celesia A, et al. The Histone Deacetylase Inhibitor ITF2357 (Givinostat) Targets Oncogenic BRAF in Melanoma Cells and Promotes a Switch from Pro-Survival Autophagy to Apoptosis. Biomedicines. 2022;10(8):1994. Table 1: IC50 values of ITF2357 and SAHA in SK-MEL-28 and A375 cells. doi: 10.3390/biomedicines10081994. View Source
